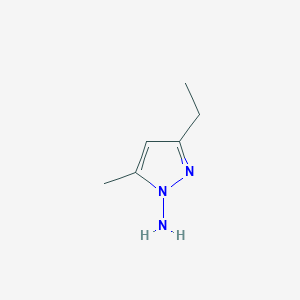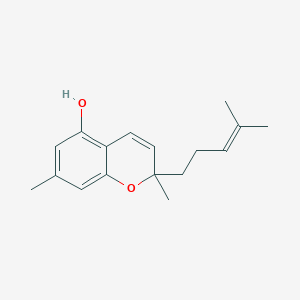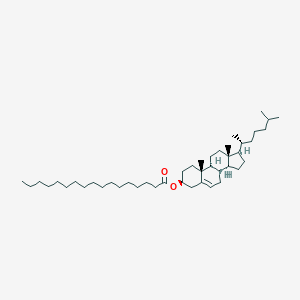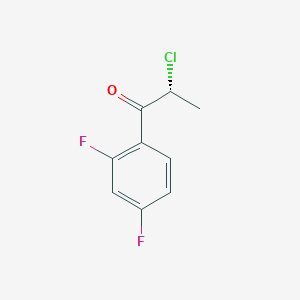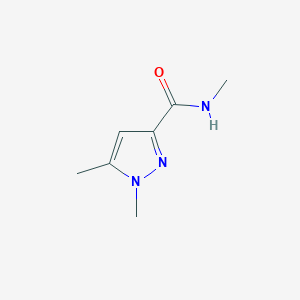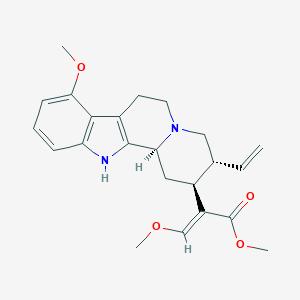![molecular formula C16H18ClNO2S B163230 2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-81-7](/img/structure/B163230.png)
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as "BTPCA," is a chemical compound that has been studied extensively for its potential applications in scientific research. BTPCA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects in animal models. In
作用機序
BTPCA is a selective inhibitor of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, BTPCA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. BTPCA has also been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to inhibit tumor growth and modulate the immune response. BTPCA has been shown to reduce the production of prostaglandins, cytokines, and chemokines, leading to its anti-inflammatory and immunomodulatory effects. BTPCA has also been shown to have antipyretic effects, reducing fever in animal models.
実験室実験の利点と制限
BTPCA has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. BTPCA has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, BTPCA has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on BTPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of BTPCA. Another area of interest is the investigation of the immunomodulatory effects of BTPCA and its potential applications in autoimmune diseases and cancer. Additionally, further studies are needed to investigate the safety and efficacy of BTPCA in human clinical trials.
合成法
The synthesis of BTPCA involves the reaction of 3-chloro-4-(4-butyl-2-thiazolyl)phenol with 2-bromo propionic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. This method has been optimized to achieve high yields and purity of BTPCA.
科学的研究の応用
BTPCA has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to modulate the immune response and inhibit tumor growth. BTPCA has been used in in vitro and in vivo studies to investigate the role of cyclooxygenase (COX) enzymes in inflammation and pain.
特性
CAS番号 |
138568-81-7 |
|---|---|
製品名 |
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
分子式 |
C16H18ClNO2S |
分子量 |
323.8 g/mol |
IUPAC名 |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-chlorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
InChIキー |
UXGRQGKNEHFTPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
正規SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



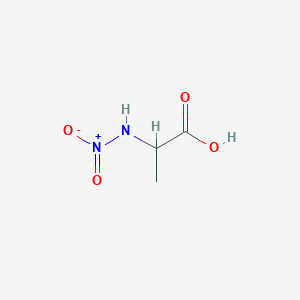

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)

